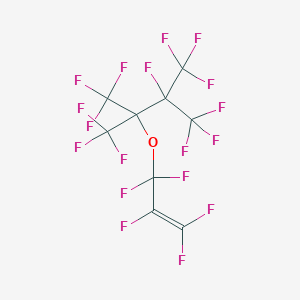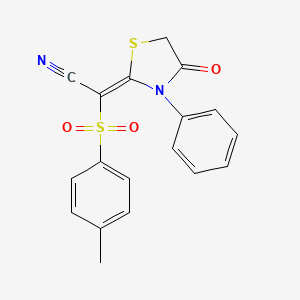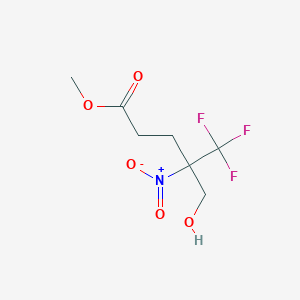
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane is a highly fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and perfluoroallyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of fluorine atoms into the organic framework using reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4).
Allylation: Incorporation of perfluoroallyloxy groups through reactions with perfluoroallyl halides under controlled conditions.
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and allylation processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. Continuous flow reactors and automated systems are often employed to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane has several scientific research applications:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic and structural properties of the target molecules, affecting their function and behavior. The specific pathways involved depend on the application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)-2-butanone: Another highly fluorinated compound with similar structural features.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Known for its use as a refrigerant and heat transfer fluid.
Uniqueness
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane is unique due to the presence of both perfluoroallyloxy and bis(trifluoromethyl) groups, which impart distinct chemical and physical properties. These features make it particularly valuable for specialized applications in various fields.
Propiedades
IUPAC Name |
1,1,1,2,4,4,4-heptafluoro-3-(1,1,2,3,3-pentafluoroprop-2-enoxy)-2,3-bis(trifluoromethyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18O/c10-1(2(11)12)3(13,14)28-5(8(22,23)24,9(25,26)27)4(15,6(16,17)18)7(19,20)21 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURSCKIAOYELNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)






